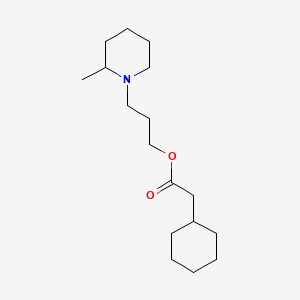
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is a chemical compound with the molecular formula C17H31NO2. It is known for its unique structure, which includes a piperidine ring and a cyclohexylacetate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate typically involves the reaction of 2-methylpiperidine with 3-chloropropyl cyclohexylacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the cyclohexylacetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl cyclohexylacetate hydrochloride
- N-[3-(2-Methylpiperidin-1-yl)propyl]cyclohexanamine
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is unique due to its specific combination of a piperidine ring and a cyclohexylacetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Propriétés
| 64046-51-1 | |
Formule moléculaire |
C17H31NO2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C17H31NO2/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-16-9-3-2-4-10-16/h15-16H,2-14H2,1H3 |
Clé InChI |
TUUUNXKJLMHVRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
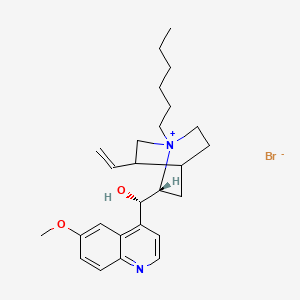
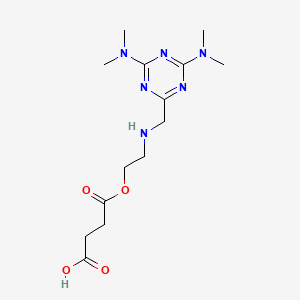


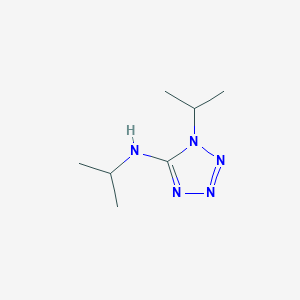
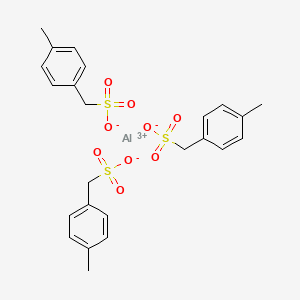
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
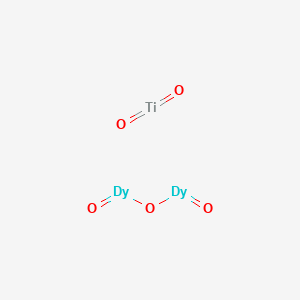
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)



